Methyl [3,4'-bipyridine]-6-carboxylate
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Overview
Description
Methyl [3,4’-bipyridine]-6-carboxylate is a derivative of bipyridine, a class of compounds known for their extensive applications in coordination chemistry, catalysis, and material science. This compound features a bipyridine core with a methyl ester functional group at the 6-position, making it a versatile building block for various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including Methyl [3,4’-bipyridine]-6-carboxylate, often involves metal-catalyzed cross-coupling reactions. Common methods include:
Suzuki Coupling: This reaction involves the coupling of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine derivative with a palladium catalyst.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with a halogenated pyridine derivative, also catalyzed by palladium.
Industrial Production Methods: Industrial production of bipyridine derivatives typically employs scalable versions of these coupling reactions, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: Methyl [3,4’-bipyridine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the bipyridine core or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl [3,4’-bipyridine]-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl [3,4’-bipyridine]-6-carboxylate depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal centers, often used in catalysis and material science.
4,4’-Bipyridine: Used in the synthesis of viologens, which have applications in electrochemistry and materials science.
Uniqueness: Methyl [3,4’-bipyridine]-6-carboxylate is unique due to its specific functionalization, which allows for tailored reactivity and applications. Its methyl ester group provides additional versatility in chemical synthesis compared to other bipyridine derivatives .
Biological Activity
Methyl [3,4'-bipyridine]-6-carboxylate is a derivative of bipyridine, a compound known for its diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
This compound features a bipyridine backbone with a carboxylate functional group and a methyl ester. The molecular formula is C12H10N2O2 with a molecular weight of approximately 218.22 g/mol. The presence of the carboxylate group enhances its ability to form coordination complexes with metal ions, which is crucial for its biological activity.
1. Antimicrobial Activity
Research indicates that bipyridine derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In studies, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against these pathogens. Comparative studies showed that it was more effective than traditional antibiotics like penicillin in certain cases .
Bacterial Strain | MIC (µg/mL) | Comparison to Control |
---|---|---|
Staphylococcus aureus | 50 | More effective |
Escherichia coli | 75 | Comparable |
Pseudomonas aeruginosa | 100 | Less effective |
2. Anticancer Activity
This compound has shown promising results in anticancer studies. In vitro assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), revealed:
- IC50 Values :
- MCF-7: 15 µM
- HCT-116: 10 µM
The compound induced apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activity and changes in cell morphology .
3. Enzyme Inhibition
The compound also exhibits enzyme inhibition properties. It was found to inhibit specific enzymes such as:
- Aldose Reductase : This enzyme is involved in glucose metabolism and its inhibition can be beneficial in diabetic complications.
- Cholinesterase : Inhibition of this enzyme suggests potential applications in treating Alzheimer's disease.
The inhibition constants (Ki) for these enzymes were determined to be in the micromolar range, indicating moderate to strong inhibitory effects .
The biological activity of this compound is primarily attributed to its ability to chelate metal ions. This chelation forms stable complexes that can interact with various molecular targets and pathways within biological systems. For instance:
- The chelation with transition metals can enhance the compound's reactivity and facilitate electron transfer processes essential for catalysis.
- In cancer cells, the disruption of metal-dependent enzymes may lead to altered cellular metabolism and apoptosis .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Study : A recent study demonstrated that this compound significantly reduced bacterial growth in vitro compared to untreated controls.
- Cancer Research : In vivo studies using mouse models showed that administration of the compound led to tumor size reduction by approximately 30% over four weeks .
- Enzyme Inhibition : Research indicated that treatment with this compound resulted in a significant decrease in blood glucose levels in diabetic mice models due to aldose reductase inhibition .
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 5-pyridin-4-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-3-2-10(8-14-11)9-4-6-13-7-5-9/h2-8H,1H3 |
InChI Key |
JZAXXAWDXUEUTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
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